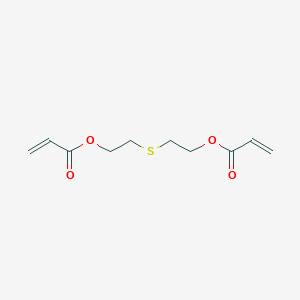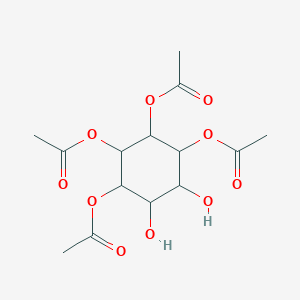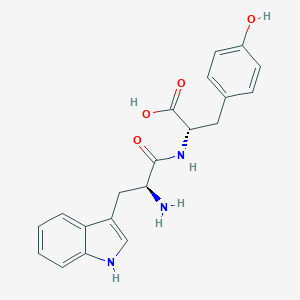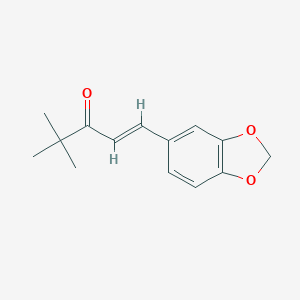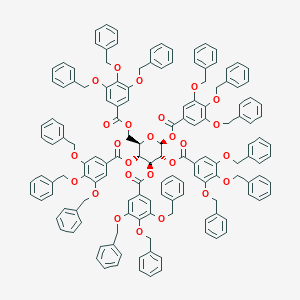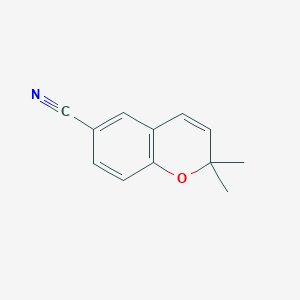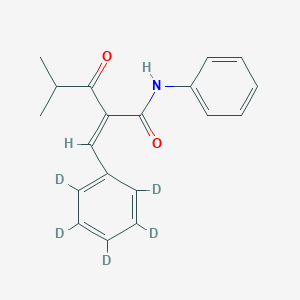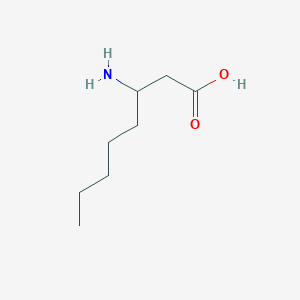
3-Aminooctanoic acid
Overview
Description
3-Aminooctanoic acid is a compound of interest in various scientific fields due to its potential applications and properties. It is part of the larger family of amino acids, which are fundamental building blocks of peptides and proteins, and play critical roles in biological processes and industrial applications.
Synthesis Analysis
The synthesis of amino acids and their derivatives, including those similar to this compound, can be accomplished through several methods. Asymmetric synthesis methods are particularly valuable for producing optically pure compounds. For instance, the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids has shown medium to high levels of stereocontrol, utilizing chiral auxiliaries and organocatalysts in reactions such as the Strecker reaction (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of amino acids, including this compound, is crucial for their function and reactivity. For instance, the incorporation of cyclic imines in Ugi reactions has been highlighted for enhancing the conformational rigidity of peptides, making them more interesting as drug candidates due to their interaction with biological targets (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).
Chemical Reactions and Properties
Aminooctanoic acid and its derivatives participate in various chemical reactions, contributing to their broad spectrum of properties and applications. For example, the synthesis and reactions of compounds like 3-acetylindoles, which share similarities with aminooctanoic acid derivatives, have been explored for their biological activities and practical value (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).
Physical Properties Analysis
The physical properties of amino acids and their derivatives, such as solubility, melting point, and optical activity, are influenced by their molecular structure. These properties are critical for their biological function and industrial application. Studies on compounds like chlorogenic acid highlight the importance of these physical properties in various applications, including their antioxidant and therapeutic roles (Naveed et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity with other molecules, acid-base behavior, and participation in peptide bond formation, are central to its applications in synthesis and biochemistry. The work on complexes of aminobenzoic acids, for example, sheds light on the synthesis methods, physicochemical properties, and applications of these compounds in various fields (Kalembkiewicz, Kosińska, & Zapała, 2017).
Scientific Research Applications
Pharmaceutical and Nutraceutical Production : A study by Tiecco et al. (2007) presented a straightforward substrate-controlled asymmetric synthesis of (R)-3-aminooctanoic acid (D-BAOA) from (S)-1-octyn-3-ol. This synthesis process is significant for the production of pharmaceuticals and nutraceuticals (Tiecco et al., 2007).
Synthesis and Structural Analysis : Research on zwitterionic 3-Aminobutanoic acid by Yalagi (2022) found that it has a stable zwitterionic dimer structure in water, with localized and unperturbed vibrational modes, supported by both experimental data and DFT calculations. This is important for understanding the physical and chemical properties of such compounds (Yalagi, 2022).
Greener Synthesis Processes : Weiss et al. (2010) described an improved, more environmentally friendly process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid using Candida antarctica lipase B. This process yields 28% of the desired acid with a 99% enantiomeric excess, showcasing advancements in green chemistry (Weiss et al., 2010).
Biological Investigations and Peptide Studies : Seebach et al. (2001) developed a method to detect PHB and synthesized oligomers of 3-hydroxybutanoic acid. This research is essential for studying the properties and activities of β- and γ-peptides, with potential therapeutic applications (Seebach et al., 2001).
Enzyme Studies : Studies on substituted 4-aminobutanoic acids by Silverman et al. (1981) and Andruszkiewicz et al. (1990) have shown that these compounds can be substrates for gamma-aminobutyric acid aminotransferase, with varying degrees of effectiveness depending on their structural properties (Silverman & Levy, 1981), (Andruszkiewicz & Silverman, 1990).
Mechanism of Action
Target of Action
3-Aminooctanoic acid, also known as β-aminocaprylic acid , is a β-amino acid that is caprylic acid substituted by an amino group at position 3 . It is a metabolite, which means it is an intermediate or product resulting from metabolism It is known that amino acids in general play crucial roles in various biological processes, including protein synthesis and energy production .
Mode of Action
Amino acids are commonly known as the building blocks of proteins, and they interact with their targets through various biochemical reactions .
Biochemical Pathways
As a β-amino acid, it might be involved in the biosynthesis of proteins and other complex molecules . Amino acids can be synthesized from glycolytic and citric acid cycle intermediates .
Pharmacokinetics
The byproducts of amino acid metabolism are typically excreted in the urine .
Result of Action
As an amino acid, it likely contributes to protein synthesis and other metabolic processes, which can have wide-ranging effects on cellular function .
properties
IUPAC Name |
3-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHHDJRMDOBZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304261 | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104883-49-0 | |
| Record name | 3-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 3-aminooctanoic acid (3-AOA) containing peptides?
A1: 3-AOA is a unique fatty acid commonly found in bioactive cyclic peptides derived from cyanobacteria. These peptides, such as lobocyclamides [] and laxaphycins [], exhibit notable antifungal activity. While the exact mechanism of action remains to be fully elucidated, their cyclic structure and the presence of 3-AOA are thought to be crucial for their biological activity.
Q2: How does the structure of 3-AOA containing peptides relate to their antifungal activity?
A2: Research suggests that both the cyclic structure and the presence of 3-AOA contribute to the antifungal activity of these peptides. For example, laxaphycins A and B, differing only in the length of their fatty acid chain (3-AOA in laxaphycin A and 3-aminodecanoic acid in laxaphycin B), demonstrate synergistic antifungal effects when tested together []. This synergy highlights the importance of structural variations within this class of compounds for their biological activity. Lobocyclamides B and C, incorporating 3-AOA and 3-aminodecanoic acid respectively, also displayed moderate antifungal activity against a range of Candida species, including fluconazole-resistant strains []. This suggests a potential for overcoming existing antifungal resistance mechanisms.
Q3: Are there efficient synthetic routes for obtaining 3-AOA?
A3: Yes, efficient synthetic routes for the production of (R)-3-aminooctanoic acid ((R)-3-AOA) have been developed. One such method utilizes (S)-1-octyn-3-ol as a starting material []. This readily available chiral precursor allows for the stereoselective synthesis of (R)-3-AOA, which is crucial for maintaining the biological activity of the resulting peptides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



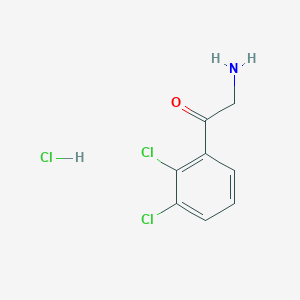
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
